molecular formula C21H13Cl2N3O3S2 B11692368 2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B11692368
M. Wt: 490.4 g/mol
InChI Key: OBRRGVMHJZTDDQ-MFOYZWKCSA-N
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Description

2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the condensation of 2,6-dichlorobenzaldehyde with thiazolidine-2,4-dione under specific reaction conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.

    Medicine: Due to its potential anticancer properties, it is being investigated for use in cancer therapy.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar compounds include other thiazolidinones and thiazoles, such as:

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Properties

Molecular Formula

C21H13Cl2N3O3S2

Molecular Weight

490.4 g/mol

IUPAC Name

2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C21H13Cl2N3O3S2/c22-14-7-4-8-15(23)13(14)9-17-19(28)26(21(29)31-17)10-18(27)25-20-24-16(11-30-20)12-5-2-1-3-6-12/h1-9,11H,10H2,(H,24,25,27)/b17-9-

InChI Key

OBRRGVMHJZTDDQ-MFOYZWKCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)/C(=C/C4=C(C=CC=C4Cl)Cl)/SC3=O

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C(=CC4=C(C=CC=C4Cl)Cl)SC3=O

Origin of Product

United States

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